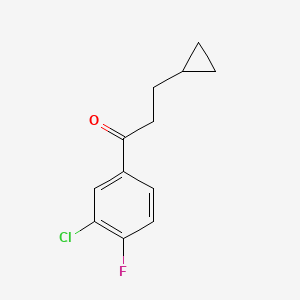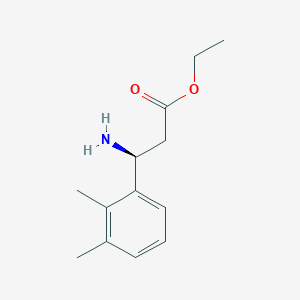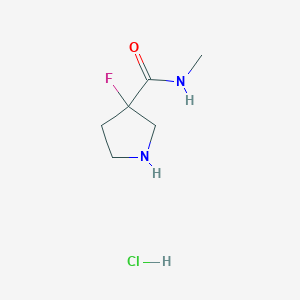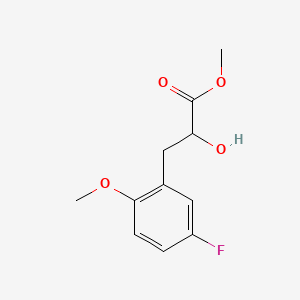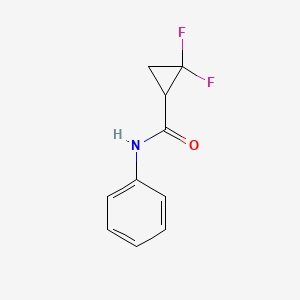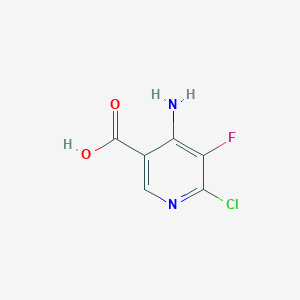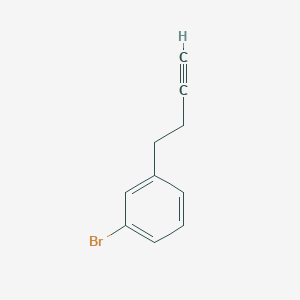
1-Bromo-3-(but-3-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(but-3-yn-1-yl)benzene is an organic compound with the molecular formula C10H9Br It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a but-3-yn-1-yl group is attached at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(but-3-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(but-3-yn-1-yl)benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(but-3-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The but-3-yn-1-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The triple bond in the but-3-yn-1-yl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas (H2).
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
1-Bromo-3-(but-3-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(but-3-yn-1-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of a benzenonium intermediate . In reduction reactions, the triple bond in the but-3-yn-1-yl group is hydrogenated to form alkenes or alkanes, involving the addition of hydrogen atoms to the carbon-carbon triple bond.
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-(but-3-yn-1-yl)benzene
- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene
- 3-Bromo-1-phenyl-1-butyne
Comparison: 1-Bromo-3-(but-3-yn-1-yl)benzene is unique due to the specific positioning of the bromine and but-3-yn-1-yl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 1-Bromo-4-(but-3-yn-1-yl)benzene, it may exhibit different chemical behavior and selectivity in reactions .
Propriétés
Numéro CAS |
1551976-25-0 |
|---|---|
Formule moléculaire |
C10H9Br |
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
1-bromo-3-but-3-ynylbenzene |
InChI |
InChI=1S/C10H9Br/c1-2-3-5-9-6-4-7-10(11)8-9/h1,4,6-8H,3,5H2 |
Clé InChI |
CXCZKYCFWDTEAL-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


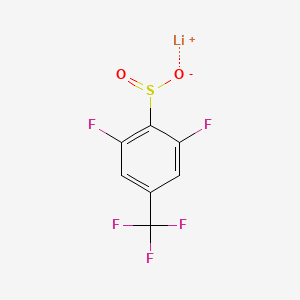
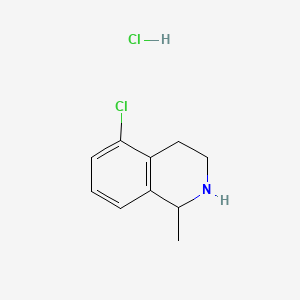
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
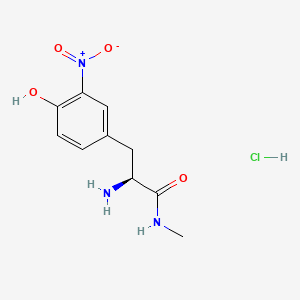
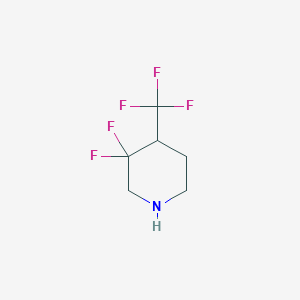
![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)

![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)
